
5H-Benzocyclohepten-5-one, 1,7-dibromo-2,3,4,6-tetrahydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Benzocyclohepten-5-one, 1,7-dibromo-2,3,4,6-tetrahydroxy- is a complex organic compound known for its unique structure and properties. This compound is a derivative of purpurogallin, which is a hydroxybenzotropolone-type compound. It is characterized by the presence of a benzocycloheptenone core with multiple hydroxyl and bromine substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzocyclohepten-5-one, 1,7-dibromo-2,3,4,6-tetrahydroxy- typically involves multiple steps. One common method starts with the bromination of purpurogallin, followed by hydroxylation. The reaction conditions often require the use of bromine or bromine-containing reagents and a suitable solvent, such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination and hydroxylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5H-Benzocyclohepten-5-one, 1,7-dibromo-2,3,4,6-tetrahydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require the use of nucleophiles like sodium methoxide (NaOCH₃) or Grignard reagents.
Major Products Formed
The major products formed from these reactions include various quinones, hydroxy derivatives, and substituted benzocycloheptenones .
Scientific Research Applications
5H-Benzocyclohepten-5-one, 1,7-dibromo-2,3,4,6-tetrahydroxy- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research has shown potential for this compound in developing new drugs, particularly those targeting oxidative damage and inflammation.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5H-Benzocyclohepten-5-one, 1,7-dibromo-2,3,4,6-tetrahydroxy- involves its interaction with reactive oxygen species (ROS) and other free radicals. The compound acts as an antioxidant, scavenging ROS and preventing oxidative damage to cells. It also chelates metal ions, such as Fe²⁺, which can catalyze the formation of harmful radicals. These actions contribute to its cytoprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Purpurogallin: The parent compound of 5H-Benzocyclohepten-5-one, 1,7-dibromo-2,3,4,6-tetrahydroxy-, known for its antioxidant properties.
Hydroxybenzotropolone: Another derivative with similar structural features and antioxidant activity.
Quinones: Compounds with similar oxidation-reduction properties.
Properties
CAS No. |
3940-48-5 |
|---|---|
Molecular Formula |
C11H6Br2O5 |
Molecular Weight |
377.97 g/mol |
IUPAC Name |
1,7-dibromo-2,3,4,6-tetrahydroxybenzo[7]annulen-5-one |
InChI |
InChI=1S/C11H6Br2O5/c12-4-2-1-3-5(8(15)7(4)14)9(16)11(18)10(17)6(3)13/h1-2,16-18H,(H,14,15) |
InChI Key |
FECIQGUYMDSZTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=O)C2=C1C(=C(C(=C2O)O)O)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


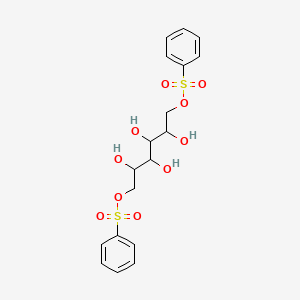
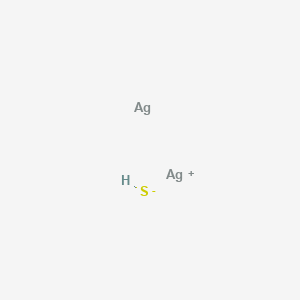
![Methyl (1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocine-3(4H)-propanoate](/img/structure/B14165137.png)
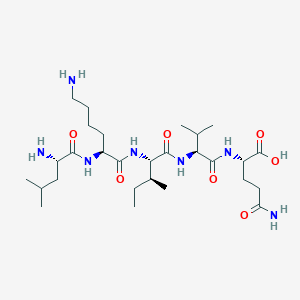
![cyclohexyl 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14165147.png)
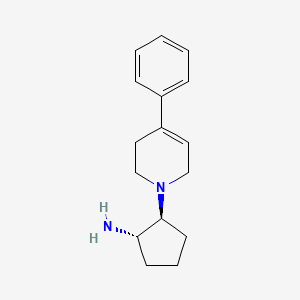
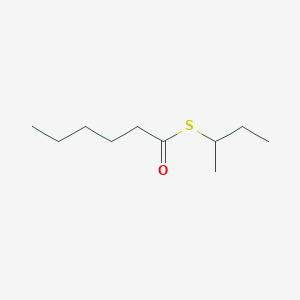
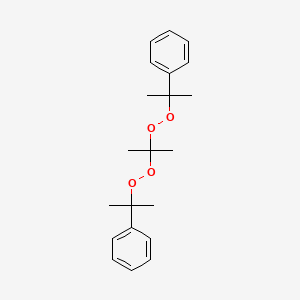
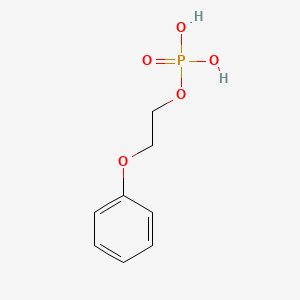
![Methyl 5-[({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14165181.png)
![Ethyl 4-[1,3-dimethyl-5-(3-methylphenyl)-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B14165182.png)
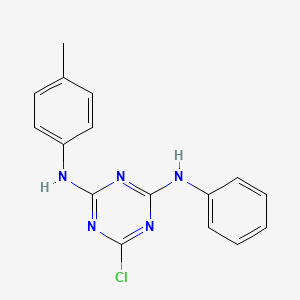
![1-[(3,4-Dichlorophenyl)methyl]-3-[1-[(3,4-dichlorophenyl)methyl]-1-methylpyrrolidin-1-ium-2-yl]piperidine](/img/structure/B14165196.png)
![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-carbaldehyde](/img/structure/B14165218.png)
